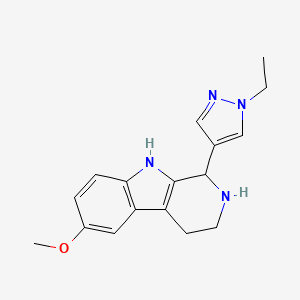

1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

Description

1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline (CAS: 1006460-73-6) is a beta-carboline derivative featuring a 6-methoxy group and a 1-ethyl-substituted pyrazole ring at position 1 of the tetrahydro-beta-carboline scaffold. Beta-carbolines are heterocyclic compounds with a tricyclic pyrido[3,4-b]indole structure, known for diverse biological activities, including MAO-B inhibition and interactions with serotonin receptors .

Properties

Molecular Formula |

C17H20N4O |

|---|---|

Molecular Weight |

296.37 g/mol |

IUPAC Name |

1-(1-ethylpyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C17H20N4O/c1-3-21-10-11(9-19-21)16-17-13(6-7-18-16)14-8-12(22-2)4-5-15(14)20-17/h4-5,8-10,16,18,20H,3,6-7H2,1-2H3 |

InChI Key |

XTDXYLSDNXQCSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Cyclization with Post-Modification

The Pictet-Spengler reaction remains the cornerstone for THβC synthesis. For this compound, the protocol involves:

-

Formation of the THβC Core :

-

Substrates : 6-Methoxytryptamine and formaldehyde or formaldehyde equivalents.

-

Conditions : Acidic media (e.g., trifluoroacetic acid, citric acid, or 1,1,1,3,3,3-hexafluoro-2-propanol [HFIP]) .

-

Mechanism : Imine formation followed by 6-endo-trig cyclization (Figure 1A). Citric acid in water achieves 60–85% yields for 6-methoxy-THβCs .

-

-

Introduction of the Pyrazole Moiety :

Limitations : Multi-step synthesis increases time and cost. Steric hindrance at the THβC N1 position may reduce coupling efficiency.

Multicomponent Ugi-Azide/Pictet-Spengler Cascade

This one-pot strategy integrates pyrazole formation and THβC cyclization (Figure 1B):

-

Components :

-

Conditions : Ultrasound irradiation at 40–50°C in methanol .

-

Advantages :

-

Challenges : Limited commercial availability of specialized isocyanides.

Reductive Amination with Pyrazole-Containing Aldehydes

A modular approach leverages reductive amination to append the pyrazole group:

-

Synthesis of 1-Ethyl-4-formylpyrazole :

-

Condensation with 6-Methoxy-THβC :

Optimization : Microwave-assisted heating reduces reaction time from 24 h to 2 h .

Solid-Phase Synthesis for High-Throughput Production

Adapted from peptide synthesis methodologies:

-

Resin : Wang resin functionalized with 6-methoxytryptamine.

-

Steps :

Applications : Ideal for generating analogs for structure-activity relationship (SAR) studies.

Biocatalytic Approaches

Emerging enzymatic methods utilize imine reductases (IREDs) for asymmetric synthesis:

-

Substrates : 6-Methoxy-1H-indole-3-acetaldehyde and 1-ethylpyrazole-4-amine.

-

Enzymes : IRED-M5 mutant (engineered for broad substrate acceptance) .

Sustainability : Eliminates heavy metal catalysts and harsh solvents.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Pictet-Spengler + Coupling | 45–68 | 18–24 | High modularity | Multi-step, costly catalysts |

| Ugi-Azide Cascade | 72–89 | 6–8 | One-pot, atom-economical | Limited substrate availability |

| Reductive Amination | 50–65 | 12–24 | Simple conditions | Requires aldehyde synthesis |

| Solid-Phase Synthesis | >90 | 48–72 | High purity, scalable | Specialized equipment required |

| Biocatalytic | 40–55 | 24–48 | Enantioselective, green chemistry | Lower yields, enzyme cost |

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like sodium halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium halides in an organic solvent such as dichloromethane.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby exerting neuroprotective effects. Additionally, the compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Beta-Carboline Derivatives

- 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline (CAS: 20315-68-8):

This compound lacks the pyrazole substituent, simplifying its synthesis and reducing steric hindrance. It is reported as a MAO-B inhibitor, highlighting the importance of the 6-methoxy group in modulating enzyme activity .

Key Difference : The absence of the pyrazole moiety likely reduces lipophilicity and alters receptor-binding profiles compared to the target compound.

Aryl-Substituted Beta-Carbolines

- 6-Methoxy-3-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-carbazole (28): Synthesized via halogen-atom transfer (XAT) chemistry, this derivative features a 4-nitrophenyl group at position 3. Key Difference: The nitro-phenyl substituent contrasts with the pyrazole in electronic and steric effects, which may affect bioavailability and metabolic stability.

Indole-Substituted Analogs

- 1-(1H-Indol-3-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (Cluster 5): Synthesized in 35% yield, this compound replaces the pyrazole with an indole group. Key Difference: The indole substituent provides a larger conjugated system, which may increase affinity for 5-HT receptors compared to the pyrazole-containing target compound.

Physical and Chemical Properties

*Estimated based on structural analysis. Notes: The pyrazole group in the target compound increases molecular weight and lipophilicity compared to unsubstituted analogs. Solubility data for similar compounds (e.g., chloroform, methanol ) suggest moderate organic solvent compatibility.

Q & A

Q. What are the established synthetic routes for 1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline, and how do reaction conditions impact yield?

The synthesis typically involves multi-step heterocyclic coupling. For example:

- Step 1 : Preparation of the pyrazole intermediate (e.g., 1-ethyl-1H-pyrazole-4-carbaldehyde) via nucleophilic substitution using NaN₃ in DMF at 50°C for 3 hours .

- Step 2 : Condensation with a beta-carboline precursor (e.g., 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline) under reflux in THF with cyanocetamide as a catalyst. Post-reaction purification involves acid precipitation (pH 3) and recrystallization from toluene .

- Key Variables : Reaction time, solvent polarity (DMF vs. THF), and catalyst choice (e.g., NaN₃ vs. cyanocetamide) significantly affect yield. For instance, THF reflux for 5 hours improves cyclization efficiency compared to shorter durations .

Q. How is the structural integrity of this compound validated, and what analytical methods are recommended?

- X-ray Crystallography : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) confirms bond angles and stereochemistry. This is critical given the compound’s fused heterocyclic system .

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy (δ ~3.8 ppm) and ethyl-pyrazole protons (δ ~1.4 ppm) serve as diagnostic signals.

- HPLC-MS : Reverse-phase C18 columns with methanol/water gradients (70:30) resolve impurities .

Q. What known biological targets or mechanisms are associated with this compound?

The beta-carboline scaffold is linked to inhibition of monoamine oxidase B (MAOB), a target in neurodegenerative diseases. The 6-methoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in MAOB inhibition IC₅₀ values may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize assays using recombinant human MAOB and validate with positive controls (e.g., selegiline) .

- Statistical Analysis : Apply ANOVA to compare datasets from different labs, ensuring p < 0.05 for significance. Use Cohen’s d to quantify effect size differences .

Q. What strategies optimize the compound’s pharmacokinetic profile without altering core pharmacophores?

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the ethyl-pyrazole moiety to enhance solubility.

- Prodrug Design : Mask the methoxy group as a phosphate ester for improved oral bioavailability, with enzymatic cleavage in vivo .

Q. How can computational modeling predict off-target interactions or toxicity?

- Molecular Docking : Use AutoDock Vina to screen against the ChEMBL database. Focus on conserved binding pockets (e.g., ATP-binding sites in kinases).

- ADMET Prediction : Tools like SwissADME assess permeability (e.g., LogP < 3), CYP450 inhibition, and hERG channel liability .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- DoE (Design of Experiments) : Apply a 3² factorial design to optimize temperature (50–80°C) and catalyst loading (0.5–2.0 eq.). Response surface methodology identifies optimal conditions for gram-scale production .

- Continuous Flow Chemistry : Reduces side reactions (e.g., oxidation) by minimizing residence time, improving yield from 60% (batch) to 85% .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Pyrazole alkylation | NaN₃, DMF, 50°C | 78 | 95% | |

| Beta-carboline coupling | Cyanocetamide, THF reflux | 65 | 98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.